The synthesis of Euphorbia factor L2 involves extraction from Euphorbia lathyris seeds, followed by purification techniques such as high-performance liquid chromatography (HPLC). The purity of Euphorbia factor L2 can reach up to 99.63%, as determined by HPLC analysis . In laboratory settings, various methods are employed to isolate this compound, including solvent extraction and chromatographic techniques. The compound is typically dissolved in dimethyl sulfoxide for further biological assays .
The molecular structure of Euphorbia factor L2 has been elucidated using various spectroscopic techniques. The compound exhibits a complex arrangement typical of lathyrane-type diterpenes. Data from nuclear magnetic resonance (NMR) spectroscopy provide insights into its structural characteristics, including the arrangement of functional groups and stereochemistry. The exact molecular formula and weight are essential for understanding its reactivity and interaction with biological systems.
Euphorbia factor L2 participates in several chemical reactions that are significant for its biological activity. It has been shown to interact with cellular pathways involved in inflammation and cancer metastasis. For instance, studies indicate that Euphorbia factor L2 can downregulate the expression of NLR family pyrin domain containing-3 (NLRP3), a protein associated with inflammatory responses . This interaction suggests that Euphorbia factor L2 may modulate signaling pathways critical for tumor progression and immune response.
The mechanism of action of Euphorbia factor L2 involves multiple pathways. Primarily, it exerts its effects by inhibiting the NLRP3 inflammasome pathway, which plays a crucial role in the inflammatory response and cancer metastasis. Research indicates that Euphorbia factor L2 can enhance immune cell infiltration while suppressing tumor cell metastasis in models of breast cancer liver metastasis . Additionally, it has demonstrated protective effects against acute lung injury by modulating inflammatory mediators .
Euphorbia factor L2 possesses distinct physical and chemical properties that contribute to its biological activity:
These properties are crucial for understanding how the compound behaves in biological systems and how it can be effectively utilized in research and clinical settings.
Euphorbia factor L2 has several scientific applications:
Euphorbia Factor L2 (EFL2) suppresses Nucleotide-Binding Oligomerization Domain, Leucine-Rich Repeat and Pyrin Domain-Containing Protein 3 (NLRP3) inflammasome activation, a key driver of inflammation in pathological conditions. In breast cancer liver metastasis models, EFL2 dose-dependently downregulated NLRP3 gene expression, caspase-1 activation, and interleukin-1β (interleukin-1β) maturation in tumor tissues. Overexpression of Nucleotide-Binding Oligomerization Domain, Leucine-Rich Repeat and Pyrin Domain-Containing Protein 3 abolished EFL2’s anti-metastatic effects, confirming NLRP3 as a direct target [2] [5]. Mechanistically, EFL2 disrupted the NLRP3-Apoptosis-Associated Speck-Like Protein Containing a CARD-Asc Complex assembly, inhibiting inflammasome oligomerization. This was evidenced by reduced immunofluorescence staining of Nucleotide-Binding Oligomerization Domain, Leucine-Rich Repeat and Pyrin Domain-Containing Protein 3 in tumor-associated macrophages [5].
Table 1: EFL2-Mediated Suppression of NLRP3 Inflammasome Components
Component | Effect of EFL2 | Experimental Model |
---|---|---|
NLRP3 | Downregulated mRNA/protein expression | Breast cancer liver metastasis |
Caspase-1 | Reduced cleavage/activation | Breast cancer liver metastasis |
Interleukin-1β | Inhibition of maturation/secretion | Breast cancer liver metastasis |
ASC speck formation | Disrupted complex assembly | Murine macrophages |
EFL2 exerts potent anti-inflammatory effects by inhibiting Nuclear Factor Kappa B (Nuclear Factor Kappa B) translocation. In lipopolysaccharide-induced acute lung injury models, EFL2 (40 mg/kg) suppressed Nuclear Factor Kappa B phosphorylation and its nuclear translocation in alveolar macrophages, reducing tumor necrosis factor-α (tumor necrosis factor-α), interleukin-6 (interleukin-6), and interleukin-1β production by 60-75% [1]. This occurred through preservation of Inhibitor of Nuclear Factor Kappa B Alpha degradation, trapping Nuclear Factor Kappa B in the cytoplasm. In rheumatoid arthritis models, EFL2 similarly blocked Nuclear Factor Kappa B phosphorylation in synovial fibroblasts, disrupting the positive feedback loop that amplifies inflammatory responses [8]. Downstream, EFL2 reduced chemokine messenger ribonucleic acid expression (C-X-C Motif Chemokine Ligand 8, C-C Motif Chemokine Ligand 2, C-C Motif Chemokine Ligand 5) by >50%, impairing neutrophil and monocyte recruitment to inflammatory sites [8].
EFL2 modulates lysosome stability to regulate inflammatory responses triggered by endolysosomal damage. In macrophage studies, EFL2 (20 μM) prevented lysosomal membrane permeabilization induced by toll-like receptor 7/8 agonists, reducing cathepsin B release into the cytosol [8]. This directly suppressed Interferon Regulatory Factor 5 activation, a transcription factor governing interleukin-1β and interleukin-6 production. EFL2 also interfered with toll-like receptor 7 trafficking to endolysosomal compartments, evidenced by reduced co-localization of toll-like receptor 7 with Lysosomal-Associated Membrane Protein 1 in confocal microscopy [8]. These actions disrupted downstream Interleukin-1 Receptor Associated Kinase 4-Interleukin-1 Receptor Associated Kinase 1 and Nuclear Factor Kappa B signaling, positioning EFL2 as a regulator of lysosome-dependent inflammatory pathways.
EFL2 induces intrinsic apoptosis across cancer types by targeting mitochondria. In lung carcinoma A549 cells, EFL2 (80 μM) triggered mitochondrial transmembrane potential collapse within 24 hours, with 70% of cells exhibiting mitochondrial depolarization via DiOC₆(3) staining [3]. This facilitated cytochrome c release into the cytosol, activating apoptotic protease activating factor-1. In hepatocellular carcinoma, EFL2 (50 μM) reduced B-cell lymphoma 2 expression while upregulating Bcl-2-associated X protein, shifting the mitochondrial balance toward apoptosis [4]. In vivo, EFL2 increased mitochondrial apoptotic markers in breast cancer liver metastases, correlating with reduced tumor burden [2].
Table 2: EFL2-Induced Mitochondrial Apoptosis Markers in Cancer Models
Cancer Type | Mitochondrial Change | Key Apoptotic Markers |
---|---|---|
Lung carcinoma (A549) | ΔΨm collapse (70% cells) | Cytochrome c release ↑, Apoptotic protease activating factor-1 activation |
Hepatocellular carcinoma | B-cell lymphoma 2/Bcl-2-associated X protein ratio ↓ | Caspase-9 ↑, Caspase-3 ↑ |
Breast cancer metastasis | Mitochondrial permeabilization ↑ | Bcl-2-associated X protein translocation ↑ |
EFL2 elevates intracellular reactive oxygen species to trigger oxidative stress-mediated cell death. In A549 cells, EFL2 (40-80 μM) increased reactive oxygen species generation by 2.5-3.5 fold within 24 hours, measured by 2',7'-Dichlorodihydrofluorescein diacetate fluorescence [3]. This reactive oxygen species burst preceded mitochondrial dysfunction and was abolished by N-acetylcysteine, confirming reactive oxygen species as an initiator of EFL2 cytotoxicity. Reactive oxygen species overproduction activated c-Jun N-terminal kinase and p38 Mitogen-Activated Protein Kinase pathways, amplifying pro-apoptotic signaling. In colorectal cancer cells, reactive oxygen species generation by Euphorbia lathyris extracts (containing EFL2) correlated with reduced thioredoxin reductase activity, compromising cellular antioxidant defenses [7].
EFL2 executes apoptosis through sequential caspase activation and poly(ADP-ribose) polymerase inactivation. In A549 cells, EFL2 (80 μM) activated caspase-9 by 4.5-fold and caspase-3 by 3.8-fold within 48 hours, measured by colorimetric assays [3]. This culminated in poly(ADP-ribose) polymerase cleavage, fragmenting it into 89 kDa and 24 kDa subunits, which disabled DNA repair mechanisms. Western blot analysis confirmed caspase-mediated poly(ADP-ribose) polymerase cleavage in hepatocellular carcinoma cells after EFL2 treatment, coinciding with DNA fragmentation [4]. The pan-caspase inhibitor Z-VAD-FMK abolished EFL2-induced apoptosis, confirming caspase-dependence [3].
EFL2 disrupts leukocyte trafficking to inflammatory sites by downregulating adhesion molecules and chemokines. In rheumatoid arthritis models, intraperitoneal EFL2 (10 mg/kg) reduced neutrophil and macrophage infiltration into synovium by 60-70%, as quantified by immunohistochemistry for CD11b and F4/80 [8]. This corresponded with decreased messenger ribonucleic acid expression of C-X-C Motif Chemokine Ligand 8 (80% reduction), C-C Motif Chemokine Ligand 2 (75% reduction), and C-C Motif Chemokine Ligand 5 (70% reduction) in joint tissues. EFL2 also suppressed vascular cell adhesion molecule-1 and intercellular adhesion molecule-1 expression on endothelial cells, limiting leukocyte adhesion in vitro [8]. In acute lung injury models, EFL2 reduced bronchoalveolar lavage neutrophil counts by 65% and myeloperoxidase activity by 55%, indicating impaired neutrophil transmigration [1].
EFL2 enhances glucocorticoid receptor-dependent anti-inflammatory pathways, potentiating their immunosuppressive effects. In K/BxN serum-induced arthritis, EFL2 synergized with endogenous glucocorticoids to suppress Interferon Regulatory Factor 5 and Nuclear Factor Kappa B activation in macrophages [8]. EFL2 upregulated glucocorticoid receptor phosphorylation at Serine 211, a critical modification for its transcriptional activity, without altering total glucocorticoid receptor expression. This enhanced glucocorticoid receptor binding to glucocorticoid response elements in the promoter regions of Nuclear Factor Kappa B Inhibitor Alpha and Glucocorticoid-Induced Leucine Zipper, increasing their expression by 3.2-fold and 4.1-fold, respectively. Consequently, EFL2 amplified glucocorticoid-mediated suppression of pro-inflammatory genes, positioning it as a glucocorticoid response modifier [8].
CAS No.: 26532-22-9
CAS No.: 18641-81-1
CAS No.: 61549-24-4
CAS No.: 463-82-1
CAS No.: